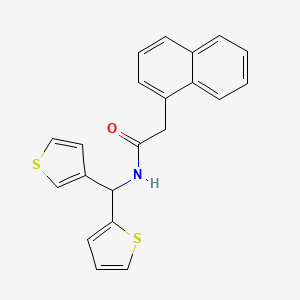![molecular formula C8H9ClN2O2 B2718363 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1955554-60-5](/img/structure/B2718363.png)
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
A simple protocol for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton was successfully developed by base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .Molecular Structure Analysis
The molecular formula of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .Chemical Reactions Analysis
The synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines involves three-component reactions . The reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives leads to the formation of the pyrrolo[3,4-b]pyridine skeleton .Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through the reaction of corresponding 7-hydroxy derivatives with nucleophiles has been explored. This process involves active methylene compounds, aromatics, alcohols, and other reagents under acidic or basic conditions, demonstrating the compound's versatility in organic synthesis and potential for creating diverse derivatives with specific properties (Goto et al., 1991).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The research also extends into the development of coordination polymers and metal-organic frameworks (MOFs) involving similar pyrrolopyridine structures. For instance, lanthanide-based coordination polymers have been synthesized under hydrothermal conditions, forming structures that could potentially serve as templates for creating new materials with unique properties such as porosity, catalytic activity, or luminescence (Ghosh & Bharadwaj, 2005). These studies highlight the structural diversity achievable by incorporating pyrrolopyridine derivatives into coordination networks.
Novel Frameworks and Structural Analysis
The creation of unprecedented frameworks based on pyridine-2,4,6-tricarboxylic acid with different metal ions under various reaction conditions illustrates the adaptability of pyrrolopyridine-related structures in forming complex networks. These networks exhibit a range of dimensionalities and properties, further underscoring the utility of such compounds in the design of new materials (Das et al., 2009). The synthesis of these structures not only provides insights into the mechanisms of coordination polymer formation but also opens avenues for the development of materials with specific functionalities.
Mécanisme D'action
Target of Action
The primary targets of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the presence of other compounds, the pH of the environment, and the temperature
Analyse Biochimique
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In the context of cellular effects, 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride may influence cell function through its interactions with FGFRs . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, compounds like this compound that can inhibit FGFRs may have significant effects on cellular processes .
Molecular Mechanism
The exact molecular mechanism of this compound is not clearly recognized . Therefore, it’s plausible that this compound may exert its effects at the molecular level by inhibiting these processes .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;/h1-2,9H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXLCFCUKUJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)
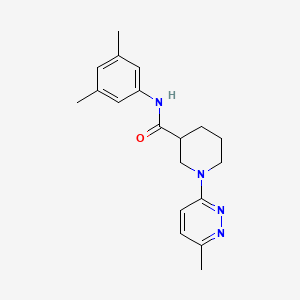
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide](/img/structure/B2718291.png)
![N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2718295.png)
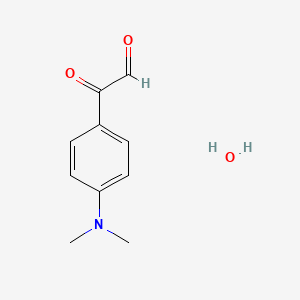
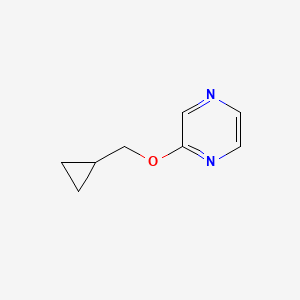
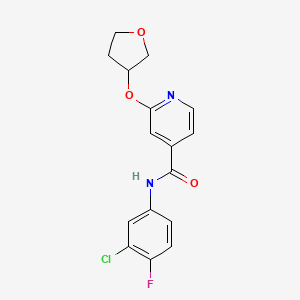
![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)
![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)
